molecular formula C16H16N4OS2 B6777409 N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide

N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide

Cat. No.: B6777409
M. Wt: 344.5 g/mol
InChI Key: SXUGYTYBWGKXOU-UHFFFAOYSA-N
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Description

N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a thiophene ring, and a tetrahydrobenzothiophene moiety

Properties

IUPAC Name

N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-20-16(17-14(19-20)13-6-3-8-22-13)18-15(21)11-4-2-5-12-10(11)7-9-23-12/h3,6-9,11H,2,4-5H2,1H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUGYTYBWGKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=CS2)NC(=O)C3CCCC4=C3C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Construction of the Tetrahydrobenzothiophene Moiety: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Final Coupling: The final step involves coupling the triazole-thiophene intermediate with the tetrahydrobenzothiophene derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound has potential applications as a biochemical probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the design of advanced polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide
  • This compound analogs

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of structural features. The presence of both the triazole and thiophene rings, along with the tetrahydrobenzothiophene moiety, provides a distinct chemical reactivity and potential for diverse applications. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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